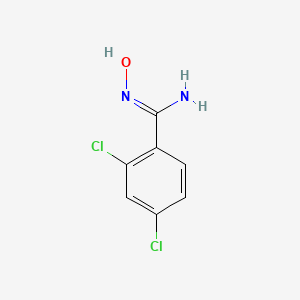

2,4-Dichlorobenzamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

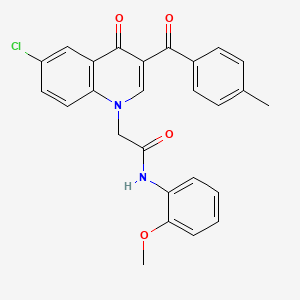

2,4-Dichlorobenzamidoxime is a chemical compound with the empirical formula C7H6Cl2N2O . It has a molecular weight of 205.04 .

Synthesis Analysis

The synthesis of this compound-modified Graphene Oxide (GO-DClBAO) involves the dispersion of GO-Cl in NMP, followed by the addition of this compound (DClBAO) in the presence of trimethylamine. The reaction is maintained at 157 °C for 72 hours .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringN\C(=N/O)c1ccc(Cl)cc1Cl . The InChI key for this compound is MANQHFUAAAGDIX-UHFFFAOYSA-N . Chemical Reactions Analysis

In a study, it was found that this compound containing graphene oxide (GO-DClBAO) showed the same performance as it was found in GO-AEDPPF case. The incorporation of 9 wt.% GO-DClBAO decreased gas transport through the PIM-1 based selective layer and it stood at the same level up to 33 wt.% loading .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 205.04 . It is soluble in water .Applications De Recherche Scientifique

1. Environmental Impact and Toxicology

2,4-Dichlorophenoxyacetic acid (2,4-D) is predominantly used as a herbicide in agriculture and urban activities. Research has significantly advanced in understanding its toxicology and mutagenicity. Studies emphasize the importance of focusing on molecular biology, human exposure assessment, and pesticide degradation in future research (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Cellular and Molecular Effects

Research on Syrian hamster embryo cells showed that 2,4-D induces cell transformation and increases the expression of the transcription factor c-Myc. This highlights its genotoxic effects and contributes to understanding its mechanism of toxicity in mammalian cells (Maire, Rast, Landkocz, & Vasseur, 2007).

3. Neurotoxicity

Studies on cerebellar granule cells indicate that 2,4-D exposure disrupts the cytoskeleton, disorganizes the Golgi apparatus, and inhibits neurite extension. This suggests that 2,4-D neurotoxicity involves microtubule assembly inhibition (Rosso et al., 2000).

4. Genotoxic Properties

An assessment using maize seedlings revealed that 2,4-D causes genotoxic effects, demonstrated by changes in the RAPD profiles of root tips. This contributes to understanding its impact on plant genomics (Aksakal et al., 2013).

5. Association with Non-Hodgkin Lymphoma

Epidemiological studies indicate an association between 2,4-D exposure and non-Hodgkin lymphoma, particularly in high-exposure groups. This finding is significant for public health and regulatory policies (Smith et al., 2017).

6. Induction of Sister Chromatid Exchanges

Experiments on mice demonstrated that 2,4-D increases the frequency of sister chromatid exchanges in bone marrow and spermatogonial cells, highlighting its genotoxic potential at high doses (Madrigal-Bujaidar, Hernández-Ceruelos, & Chamorro, 2001).

7. Liver Function and Oxidative Stress

Research on female rats showed that 2,4-D exposure causes oxidative stress and hepatotoxicity, impacting liver function and inducing histopathological changes (Troudi et al., 2012).

8. Herbicidal Mode of Action

2,4-D acts as an herbicide by mimicking natural auxin at the molecular level, causing abnormal growth and plant death. Understanding its mode of action is essential for its effective and safe use in agriculture (Song, 2014).

9. Antioxidant Potential Against Toxicity

Magnesium supplementation has been shown to ameliorate the toxic effects of 2,4-D in rats, suggesting its potential as an antioxidant agent in mitigating liver and kidney damage caused by 2,4-D (Shafeeq & Mahboob, 2020).

10. Water Contamination and Removal Techniques

The herbicide's potential for water contamination is a significant environmental concern. Studies have focused on developing efficient methods for its removal from contaminated water sources, which is crucial for environmental safety (EvyAliceAbigail et al., 2017).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2,4-Dichlorobenzamidoxime can be achieved through a two-step reaction process. The first step involves the conversion of 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzamide, followed by the reaction of 2,4-dichlorobenzamide with hydroxylamine hydrochloride to form 2,4-Dichlorobenzamidoxime.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "thionyl chloride", "ammonia", "hydroxylamine hydrochloride", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 2,4-dichlorobenzoic acid to 2,4-dichlorobenzoyl chloride", "2,4-dichlorobenzoic acid is reacted with thionyl chloride in the presence of a catalytic amount of DMF to form 2,4-dichlorobenzoyl chloride.", "Step 2: Conversion of 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzamide", "2,4-dichlorobenzoyl chloride is reacted with ammonia in the presence of sodium hydroxide to form 2,4-dichlorobenzamide.", "Step 3: Conversion of 2,4-dichlorobenzamide to 2,4-Dichlorobenzamidoxime", "2,4-dichlorobenzamide is reacted with hydroxylamine hydrochloride in diethyl ether to form 2,4-Dichlorobenzamidoxime." ] } | |

| 22179-80-2 | |

Formule moléculaire |

C7H6Cl2N2O |

Poids moléculaire |

205.04 g/mol |

Nom IUPAC |

2,4-dichloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) |

Clé InChI |

MANQHFUAAAGDIX-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=NO)N |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)C(=NO)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(oxolan-3-yl)methyl]-2-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2936233.png)

![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)

![7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2936240.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2936241.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2936244.png)

![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)

![N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2936255.png)